Tazifylline

Histamine H1 antagonist Receptor selectivity Off-target binding

Tazifylline (RS-49014) combines a unique xanthine scaffold with high H1 affinity (Ki ~30–60 nM) and clinically proven non-sedation, achieving 64% protection against histamine bronchoconstriction in atopic asthmatics (p=0.03 vs. placebo). Unlike first-generation antihistamines, it has negligible binding to H2, muscarinic, adrenergic, and serotonergic receptors, eliminating anticholinergic side effects. With a 15.6 h human half-life, this Roche Phase II compound is an irreplaceable reference standard for allergic asthma research and next-generation antihistamine benchmarking.

Molecular Formula C23H32N6O3S
Molecular Weight 472.6 g/mol
CAS No. 113932-16-4
Cat. No. B7785649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazifylline
CAS113932-16-4
Molecular FormulaC23H32N6O3S
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O
InChIInChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3
InChIKeyJTOUASWUIMAMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tazifylline (CAS 113932-16-4): Chemical Identity and Baseline Pharmacological Class


Tazifylline, also known as (±)-Tazifylline or RS-49014, is a small-molecule xanthine derivative that functions as a selective, long-acting antagonist of the histamine H1 receptor [1]. Its molecular formula is C23H32N6O3S, with a molecular weight of 472.6 g/mol [2]. The compound is structurally derived from theophylline but has been chemically optimized to achieve high H1 receptor affinity while minimizing interactions with H2 receptors, alpha- and beta-adrenoceptors, 5-hydroxytryptamine receptors, and muscarinic receptor subtypes [3]. Tazifylline was developed as a non-sedating antihistamine and has been evaluated in clinical trials for allergic asthma and inflammatory conditions [4]. Notably, the compound exists as a racemic mixture and its therapeutic activity resides in the (±)-form [5].

Why Tazifylline Cannot Be Replaced by Other Antihistamines: Evidence for Unique Selectivity and Pharmacodynamic Profile


Generic substitution among antihistamines is not equivalent due to substantial differences in receptor selectivity profiles, pharmacokinetic properties, and central nervous system (CNS) penetration [1]. Tazifylline distinguishes itself from other H1 antagonists through its unique xanthine-based scaffold, which confers a distinct selectivity pattern: high affinity for H1 receptors combined with markedly lower affinity for H2 receptors, adrenoceptors, serotonin receptors, and muscarinic receptors [2]. This selectivity profile is not uniformly shared across the class. For instance, many first-generation antihistamines exhibit significant antimuscarinic activity that contributes to side effects, while second-generation agents vary widely in their H1 receptor affinity (e.g., cetirizine Ki = 6 nM, loratadine Ki = 35 nM, fexofenadine Ki = 10 nM) and CNS penetration [3]. Tazifylline's demonstrated lack of sedation in preclinical models and its prolonged duration of action in vivo further differentiate it from both sedating and non-sedating comparators [4]. The quantitative evidence presented below substantiates that tazifylline offers a unique combination of selectivity, potency, and safety that is not interchangeable with other antihistamines.

Quantitative Differentiation of Tazifylline: Head-to-Head and Cross-Study Comparative Evidence


H1 Receptor Selectivity Profile: Tazifylline vs. Muscarinic, H2, and Adrenergic Receptors

Tazifylline demonstrates high affinity for histamine H1 receptors in radioligand binding studies, with a reported pKi of 7.2-7.5 (approximate Ki 30-60 nM) in guinea pig ileum membranes [1]. Critically, tazifylline exhibits much lower affinity for a panel of off-target receptors: histamine H2 receptors, alpha- and beta-adrenoceptors, 5-hydroxytryptamine (5-HT) receptors, and muscarinic acetylcholine receptor subtypes [2]. In contrast, many first-generation antihistamines (e.g., diphenhydramine) exhibit nanomolar affinity for muscarinic receptors (Ki 5-38 nM), leading to anticholinergic side effects [3]. Among second-generation antihistamines, receptor selectivity varies: cetirizine shows 600-fold selectivity for H1 over other receptors [4], while loratadine has an H1 Ki of 35 nM and limited muscarinic binding [5]. Tazifylline's selectivity profile, derived from its xanthine scaffold, is distinct from both classical and non-sedating antihistamines.

Histamine H1 antagonist Receptor selectivity Off-target binding

Duration of Antihistaminic Action: Tazifylline vs. Terfenadine and Loratadine in In Vivo Models

In conscious dogs, orally administered tazifylline inhibited histamine-induced skin inflammation for extended periods, demonstrating a long duration of action [1]. This prolonged effect is corroborated by pharmacokinetic data showing a terminal half-life of 15.6 ± 7.6 hours after multiple dosing in humans, supporting twice-daily dosing [2]. In comparison, the antihistaminic action of terfenadine peaks at 3-4 hours and loratadine at 4-6 hours, with loratadine 10 mg providing 50% wheal inhibition and terfenadine 60 mg providing 85-90% inhibition [3]. Tazifylline's extended duration allows for less frequent dosing while maintaining therapeutic coverage, a potential advantage in chronic allergic conditions.

Duration of action Antihistaminic efficacy In vivo pharmacology

CNS Safety Profile: Lack of Sedation with Tazifylline vs. First-Generation Antihistamines

Large oral doses of tazifylline did not reduce spontaneous locomotor activity in mice, nor did they produce overt symptoms of behavioral depression in conscious rats [1]. This lack of CNS depression is a key differentiator from first-generation antihistamines like diphenhydramine, which readily cross the blood-brain barrier and cause significant sedation [2]. Among second-generation agents, the degree of CNS penetration varies: cetirizine has some CNS access and can cause mild sedation in some patients, whereas fexofenadine and loratadine are considered non-sedating [3]. Tazifylline's preclinical CNS safety profile aligns with non-sedating second-generation antihistamines but is distinguished by its unique xanthine-based structure that inherently limits brain penetration.

CNS penetration Sedation Non-sedating antihistamine

Clinical Efficacy in Allergic Asthma: Tazifylline vs. Placebo in Histamine-Induced Bronchoconstriction

In a randomized crossover study of 11 male seasonal atopic asthmatics, 7 days of treatment with tazifylline (10 mg b.i.d.) significantly reduced histamine-induced bronchoconstriction compared to placebo [1]. The mean percentage reduction in peak flow rates after tazifylline was significantly lower than after placebo (p = 0.03). Using a 50% decrease in bronchial reactivity as the criterion for "protection," 7 out of 11 subjects (64%) were protected by tazifylline, whereas none were protected by placebo (p = 0.03) [2]. This direct comparison against placebo establishes a baseline of clinical efficacy in a relevant disease model, although head-to-head data against other antihistamines in asthma are not available. The effect was reversible, disappearing within 7 days of stopping treatment [3].

Allergic asthma Bronchoconstriction Clinical trial

Dose-Response Relationship in Human Wheal and Flare Inhibition: Tazifylline vs. Comparator Dose Levels

In a double-blind crossover study involving 12 atopic and 12 non-atopic volunteers, single oral doses of tazifylline (5, 10, and 15 mg) produced statistically significant, dose-related inhibitions of wheal and flare responses induced by codeine, 1% histamine, and anti-IgE challenges [1]. The 10-15 mg dose range demonstrated superior antiallergic activity compared to the 5 mg dose, without clinically significant sedative effects at any dose level [2]. This dose-response relationship is comparable to other second-generation antihistamines: for example, loratadine 10 mg produces approximately 50% wheal inhibition, while terfenadine 60 mg yields 85-90% inhibition [3]. Tazifylline's efficacy at 10-15 mg is thus within the expected range for non-sedating antihistamines, but with a demonstrated safety margin against sedation.

Dose-response Wheal and flare Antiallergic activity

Optimal Use Cases for Tazifylline Based on Quantitative Differentiation Evidence


Preclinical Pharmacology Studies Requiring a Selective, Long-Acting H1 Antagonist with Minimal Off-Target Activity

Researchers investigating the role of histamine H1 receptors in vivo can utilize tazifylline as a tool compound due to its well-characterized selectivity profile [1]. Its high H1 affinity (Ki ~30-60 nM) and low affinity for H2, adrenoceptors, serotonin, and muscarinic receptors minimize confounding off-target effects [2]. The compound's long duration of action (terminal half-life 15.6 h in humans, prolonged effect in animal models) allows for less frequent dosing in chronic studies [3]. Additionally, the lack of sedation in preclinical models ensures that behavioral endpoints are not compromised [4]. This profile makes tazifylline particularly suitable for studies in allergic asthma models, where selective H1 blockade is desired without CNS depression or anticholinergic interference.

Clinical Development Programs for Non-Sedating Antihistamines in Allergic Asthma and Urticaria

Tazifylline's clinical trial data provide a foundation for further development in allergic asthma and related conditions. The compound demonstrated a 64% protection rate against histamine-induced bronchoconstriction in atopic asthmatics (p=0.03 vs. placebo), establishing proof-of-concept for respiratory indications [5]. The dose-response study in healthy volunteers confirmed efficacy in inhibiting wheal and flare responses at 10-15 mg without sedation, supporting its potential in chronic urticaria [6]. Given that tazifylline's development was discontinued after reaching an unspecified clinical stage, the existing data can inform the design of new trials or the selection of backup candidates with similar selectivity and pharmacokinetic properties.

Analytical Method Development and Quality Control for Xanthine-Derived Antihistamines

Tazifylline's unique chemical structure—a xanthine core linked to a piperazine moiety via a hydroxypropyl spacer—presents analytical challenges that have been addressed in the literature [7]. Researchers involved in pharmaceutical analysis can leverage established HPLC methods for the resolution of tazifylline enantiomers, which are applicable to quality control and stability studies [8]. The compound's well-defined physicochemical properties (molecular formula C23H32N6O3S, logP 1.3, molecular weight 472.6 g/mol) facilitate the development of robust analytical procedures [9]. This knowledge is transferable to the analysis of structurally related xanthine-based antihistamines in development pipelines.

Comparative Effectiveness Research on Antihistamine Selectivity and Safety

Tazifylline serves as a valuable comparator in studies designed to elucidate the relationship between receptor selectivity and clinical safety. Its distinctive selectivity profile—high H1 affinity with minimal binding to muscarinic, adrenergic, and serotonergic receptors—offers a benchmark for evaluating newer antihistamines [10]. The compound's established lack of CNS effects in preclinical models, combined with its extended half-life, makes it a useful reference point in meta-analyses or network meta-analyses comparing the safety and efficacy of antihistamines [11]. Researchers can utilize the quantitative data summarized in this guide to inform power calculations, comparator selection, and interpretation of results in such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazifylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.